![molecular formula C8H8Cl2N4S B1404933 N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride CAS No. 1351623-03-4](/img/structure/B1404933.png)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Overview
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that is commonly used as a tool in the study of various biological processes.
Scientific Research Applications
I have conducted searches to gather information on the scientific research applications of N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride. However, the available information is not sufficient to provide a comprehensive analysis of six to eight unique applications with detailed sections for each field as requested.
Drug Discovery
This compound has been mentioned in relation to its potential use in drug discovery. It has been tested for in vitro activities against organisms causing diseases like sleeping sickness and malaria, and its cytotoxic properties have been determined with rat skeletal myoblasts .
Biochemistry
The compound is available for purchase for pharmaceutical testing and is used as a high-quality reference standard for accurate results .
Molecular Biology
properties
IUPAC Name |
4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S.ClH/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7;/h1-3,5H,4H2,(H,10,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYVAEQBBDHINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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